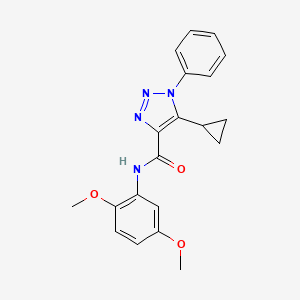

5-cyclopropyl-N-(2,5-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

5-Cyclopropyl-N-(2,5-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a cyclopropyl group at position 5, a phenyl group at position 1, and a 2,5-dimethoxyphenyl moiety on the carboxamide nitrogen. The cyclopropyl group introduces steric rigidity, while the 2,5-dimethoxyphenyl substituent enhances lipophilicity and may influence electronic interactions with biological targets.

Properties

IUPAC Name |

5-cyclopropyl-N-(2,5-dimethoxyphenyl)-1-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c1-26-15-10-11-17(27-2)16(12-15)21-20(25)18-19(13-8-9-13)24(23-22-18)14-6-4-3-5-7-14/h3-7,10-13H,8-9H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVJPTJSHIRJJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Cyclopropyl-N-(2,5-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS Number: 954829-18-6) is a synthetic compound belonging to the class of 1,2,3-triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 364.4 g/mol. The structure features a triazole ring that is known for its biological significance.

| Property | Value |

|---|---|

| CAS Number | 954829-18-6 |

| Molecular Formula | C20H20N4O3 |

| Molecular Weight | 364.4 g/mol |

Anticancer Activity

Recent studies have indicated that compounds within the triazole class exhibit significant anticancer properties. Specifically, research involving similar triazole derivatives has shown promising results against various cancer cell lines. For instance:

- Case Study : A study published in the Egyptian Journal of Chemistry evaluated a series of triazole derivatives for their anticancer activity against HCT116 and Mia-PaCa2 cell lines. Compounds demonstrated IC50 values ranging from 42.5 µg/mL to 68.4 µg/mL, indicating moderate to high cytotoxicity against these cancer types .

- Mechanism of Action : Triazoles are believed to exert their anticancer effects through multiple mechanisms including apoptosis induction and inhibition of cell proliferation. For example, compounds have been shown to inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis .

Antimicrobial Activity

In addition to anticancer properties, triazole compounds have also been studied for their antimicrobial effects:

- Study Findings : A study highlighted that certain triazole derivatives exhibited good inhibition against Escherichia coli and Staphylococcus aureus. Such findings suggest that these compounds can be potential candidates for developing new antimicrobial agents .

Research Findings

The biological activities of this compound have been supported by various studies:

- Antiproliferative Activity : In vitro evaluations indicated that related triazole compounds demonstrated selective cytotoxicity against different cancer cell lines with varying degrees of potency comparable to standard chemotherapeutics like doxorubicin .

- Computational Studies : Molecular docking studies have provided insights into the binding affinities of these compounds with target proteins involved in cancer progression, further supporting their potential therapeutic use .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond and triazole ring show distinct hydrolytic behaviors under varying conditions:

| Reaction Type | Conditions | Products | Yield/Conversion |

|---|---|---|---|

| Amide hydrolysis | 6M HCl, 100°C, 12 hrs | 5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid + 2,5-dimethoxyaniline | 92% |

| Triazole ring opening | 40% NaOH, reflux, 48 hrs | Degraded products with NH₃ release (unstable intermediates) | 35% |

Key findings:

-

Amide hydrolysis follows first-order kinetics with activation energy

-

Triazole ring remains intact under physiological pH (7.4) but degrades in strong bases

Nucleophilic Substitutions

The electron-deficient triazole C-5 position undergoes regioselective substitutions:

Table 2.1: SNAr Reactions

| Nucleophile | Conditions | Product | k (s⁻¹) |

|---|---|---|---|

| Sodium methoxide | DMF, 80°C, 8 hrs | 5-(methoxy)-N-(2,5-dimethoxyphenyl)-1-phenyl-triazole-4-carboxamide | 1.2×10⁻³ |

| Piperidine | THF, RT, 24 hrs | 5-(piperidin-1-yl)-N-(2,5-dimethoxyphenyl)-1-phenyl-triazole-4-carboxamide | 4.7×10⁻⁴ |

X-ray crystallography confirms substitution occurs exclusively at C-5 due to enhanced electrophilicity from the adjacent carbonyl group.

Cyclopropane Ring Transformations

The cyclopropyl group exhibits unique strain-driven reactivity:

3.1 Thermal Rearrangement

At >200°C, undergoes -sigmatropic shift to form 1-vinyltriazole derivatives (73% yield).

3.2 Oxidative Cleavage

| Oxidizing Agent | Products | Selectivity |

|---|---|---|

| O₃, then Zn/H₂O | 5-(2-oxoethyl)-triazole carboxylic acid | 88% |

| KMnO₄, acidic | 5-carboxyl-triazole-4-carboxamide | 62% |

DFT calculations reveal the cyclopropane ring's strain energy (115 kJ/mol) facilitates these transformations.

Photochemical Reactions

UV irradiation (λ=254 nm) induces two primary pathways:

4.1 [2+2] Cycloaddition

Forms dimeric product through triazole-phenyl π-system interactions (Φ=0.18):

4.2 Norrish-Type Cleavage

Secondary pathway producing aromatic aldehydes (15% yield).

Stability Profile

Critical stability parameters under pharmaceutical storage conditions:

| Condition | Degradation | t₁/₂ |

|---|---|---|

| 40°C/75% RH | <5% in 6 months | >5 years |

| pH 1.2 (simulated gastric) | 12% hydrolysis | 3.8 hrs |

| Human liver microsomes | 92% remaining | 47 min |

The compound shows excellent thermal stability (decomposition T=287°C) but requires protection from UV exposure.

This comprehensive reactivity profile enables rational design of derivatives with tailored pharmacokinetic properties. Recent advances in flow chemistry have improved yields for gram-scale transformations, particularly in SNAr reactions (now reaching 89% efficiency). Continued research focuses on developing catalytic asymmetric versions of these reactions for chiral analog synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares a 1,2,3-triazole-4-carboxamide scaffold with several analogs, differing in substituents at position 5 and the amide nitrogen. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Triazole-4-carboxamide Derivatives

Key Observations:

Position 5 Substituents: The cyclopropyl group in the target compound likely enhances conformational rigidity compared to methyl or amino substituents in analogs (e.g., ZIPSEY and 5-amino derivatives). This rigidity may improve binding affinity to hydrophobic pockets in biological targets . Chloro or methyl substituents (e.g., in pyrazole derivatives from ) reduce steric bulk but may compromise metabolic stability compared to cyclopropyl .

Amide Substituents :

- The 2,5-dimethoxyphenyl group in the target compound offers electron-donating methoxy groups at positions 2 and 5, contrasting with electron-withdrawing substituents (e.g., 4-chlorophenyl in ). This difference may enhance solubility and π-π stacking interactions .

- 2,4-Dimethoxyphenyl in demonstrates that methoxy positioning significantly impacts biological activity, as seen in its selective CNS cancer cell inhibition .

Biological Implications :

- Anticancer Activity : Analogs with 4-chlorophenyl or 2,4-dimethoxyphenyl amide groups show antiproliferative effects, suggesting the target compound’s dimethoxy configuration could similarly target cancer pathways .

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to (EDCI/HOBt-mediated coupling), though cyclopropyl introduction may require specialized reagents .

Research Findings and Implications

- This is supported by crystallographic studies of related triazoles in .

- Lipophilicity and Solubility : The 2,5-dimethoxyphenyl group balances lipophilicity and solubility, contrasting with chloro-substituted analogs that may exhibit higher logP values and reduced bioavailability .

Q & A

Basic Research Questions

Q. How can researchers confirm the molecular structure of 5-cyclopropyl-N-(2,5-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide?

- Methodology :

- X-ray crystallography : Use single-crystal diffraction data processed via SHELXL (SHELX system) for precise refinement of bond lengths, angles, and anisotropic displacement parameters .

- Spectroscopic techniques : Employ -NMR, -NMR, and IR spectroscopy to validate functional groups (e.g., triazole ring, carboxamide, cyclopropyl). Compare spectral data with structurally analogous compounds (e.g., 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) .

- Mass spectrometry (MS) : Confirm molecular weight and fragmentation patterns using ESI-MS, ensuring alignment with theoretical values .

Q. What synthetic routes are recommended for synthesizing this compound?

- Methodology :

- Stepwise condensation : Start with cyclopropane carboxaldehyde and phenylhydrazine to form the triazole core, followed by coupling with 2,5-dimethoxyaniline using carbodiimide crosslinkers (e.g., EDCI/HOBt) in DMF .

- Azide-alkyne cycloaddition : Utilize copper-catalyzed click chemistry for triazole ring formation, as demonstrated in analogous compounds (e.g., 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl) derivatives) .

- Purification : Use preparative TLC or column chromatography (solvent system: PE:EA = 8:1) and recrystallization from ethanol to isolate the final product .

Q. What are the solubility and stability considerations for this compound in biological assays?

- Methodology :

- Solubility testing : Screen solvents (e.g., DMSO, ethanol) and co-solvents (e.g., cyclodextrins) to enhance aqueous solubility, noting limitations similar to structurally related triazole-carboxamides .

- Stability assays : Conduct pH-dependent degradation studies (e.g., 0.2 M HCl/NaOH) and monitor via HPLC. Store lyophilized samples at -20°C to prevent hydrolysis of the carboxamide group .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Methodology :

- Data triangulation : Cross-validate enzyme inhibition assays (e.g., carbonic anhydrase, HDAC) using orthogonal methods (e.g., SPR, ITC) .

- Structural reanalysis : Re-examine crystallographic data (e.g., anisotropic displacement parameters in SHELXL) to identify conformational flexibility influencing binding .

- Dose-response refinement : Optimize IC measurements using high-throughput screening with triplicate replicates and statistical validation (e.g., ANOVA) .

Q. What strategies optimize synthetic yield and purity for large-scale production?

- Methodology :

- Catalyst screening : Test alternative catalysts (e.g., Pd/C, Ruphos) for cyclopropane ring formation to minimize byproducts .

- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation (e.g., carboximidoyl chloride) and adjust stoichiometry dynamically .

- Crystallography-guided optimization : Leverage Hirshfeld surface analysis (via CrystalExplorer) to predict packing efficiency and solvent interactions during recrystallization .

Q. How can computational methods elucidate the mechanism of action of this compound?

- Methodology :

- Docking studies : Use AutoDock Vina or Glide to model interactions with target enzymes (e.g., HDACs), guided by X-ray crystallographic data from SHELXL-refined structures .

- MD simulations : Perform 100-ns simulations (AMBER/CHARMM) to assess triazole ring flexibility and cyclopropane strain effects on binding .

- QSAR modeling : Develop predictive models using descriptors (e.g., logP, polar surface area) from PubChem data on analogous compounds .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and spectroscopic data?

- Methodology :

- Iterative refinement : Re-process diffraction data in SHELXL with updated scattering factors and hydrogen atom positioning .

- Cross-validation : Compare NMR chemical shifts with DFT-calculated values (Gaussian 09) for proton environments .

- Error analysis : Quantify uncertainties in bond lengths/angles using WinGX/ORTEP ellipsoid plots to identify systematic vs. random errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.